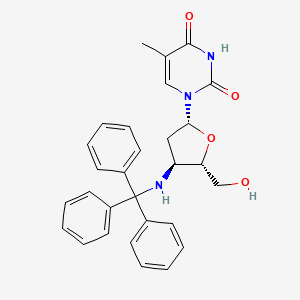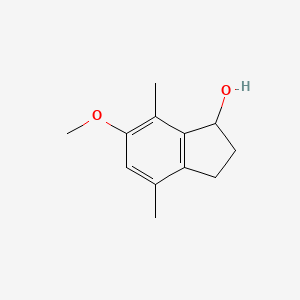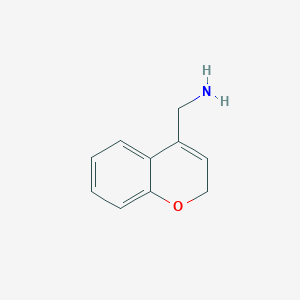
dec-2-ynyl 7-cyclopropylheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dec-2-ynyl 7-cyclopropylheptanoate is an organic compound characterized by the presence of a triple bond (alkyne) and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dec-2-ynyl 7-cyclopropylheptanoate typically involves the reaction of dec-2-yn-1-ol with 7-cyclopropylheptanoic acid. The reaction is carried out under anhydrous conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
dec-2-ynyl 7-cyclopropylheptanoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes or alkenes.
Aplicaciones Científicas De Investigación
dec-2-ynyl 7-cyclopropylheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of dec-2-ynyl 7-cyclopropylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in covalent bonding with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropyl group can enhance the binding affinity of the compound to its target .
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-yn-1-yl derivatives: Compounds such as prop-2-yn-1-yl acetate and prop-2-yn-1-yl aniline share structural similarities with dec-2-ynyl 7-cyclopropylheptanoate.
Cyclopropyl derivatives: Compounds like cyclopropylmethyl ketone and cyclopropylcarbinol also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of an alkyne group and a cyclopropyl group within the same molecule. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
58322-60-4 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
dec-2-ynyl 7-cyclopropylheptanoate |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-10-13-18-22-20(21)15-12-9-8-11-14-19-16-17-19/h19H,2-9,11-12,14-18H2,1H3 |
Clave InChI |
GRFYDLWKWKLTHT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC#CCOC(=O)CCCCCCC1CC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)








![1-[4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethan-1-one](/img/structure/B8514245.png)


![(3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B8514292.png)

